

RUSKI-201 dihydrochloride IC50 value

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ruski-201

Cat. No.: S542076

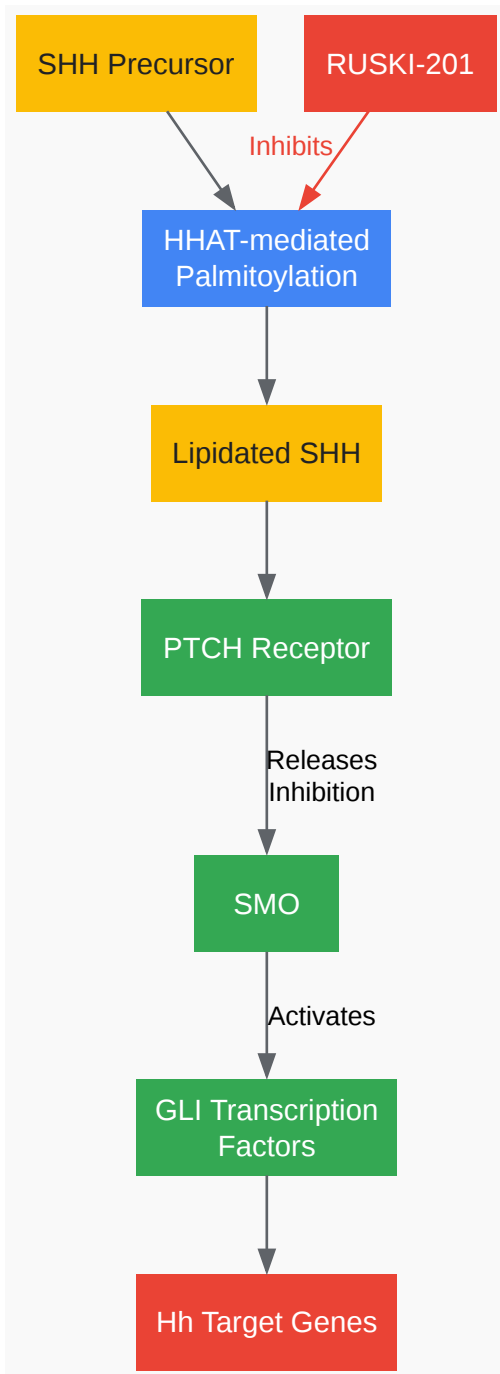
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Biological Context and Significance

The Hedgehog (Hh) signaling pathway is a critical pathway in **embryonic development and cancer growth** [1]. The functional activity of Sonic Hedgehog (SHH) proteins depends on a specific lipid modification: **N-terminal palmitoylation** [1]. This reaction is catalyzed by the enzyme HHAT.

- **Role of HHAT:** HHAT attaches a palmitoyl group to the N-terminus of SHH, which is essential for the protein's ability to signal effectively [1].
- **Therapeutic Targeting:** Since HHAT's activity is crucial for Hh signaling, and this pathway is often dysregulated in cancers, HHAT is considered a **promising drug target** [1]. **RUSKI-201** dihydrochloride was developed to chemically probe HHAT's function in cells.

The following diagram illustrates the Hedgehog signaling pathway and the point of inhibition by **RUSKI-201** dihydrochloride:



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Key Experimental Evidence and Protocols

The characterization of **RUSKI-201** dihydrochloride involves several key experimental approaches:

1. Inhibition of SHH Palmitoylation in Cells (Western Blot Analysis) This protocol assesses the compound's ability to engage its target and inhibit SHH palmitoylation within cells [2].

- **Cell Line:** HEK-293 cells stably overexpressing SHH (HEK-293 Shh+) [2].
- **Treatment:** Cells are treated with **RUSKI-201** dihydrochloride across a concentration range (e.g., 0.01 μM to 10 μM) for 24 hours [2].
- **Metabolic Labeling & Detection:** Treated cells are incubated with an alkyne-palmitate reporter (YnPal). The labeled proteins are then functionalized via a bioorthogonal "click chemistry" reaction with an azide-tag (AzTB) for subsequent detection [2].
- **Outcome Measure:** Reduction in YnPal-Shh signal is measured via Western Blot, indicating inhibition of SHH palmitoylation. The analysis showed that **RUSKI-201** dihydrochloride selectively inhibits SHH palmitoylation without affecting global cellular palmitoylation levels [2].

2. Inhibition of Hh Signaling in Coculture Assays This assay measures the functional consequence of HHAT inhibition on the downstream Hh signaling pathway [2].

- **Coculture System:** Hh-responsive reporter cells (Shh-Light2 cells) are cocultured with cancer cells that overexpress SHH (e.g., H520, Panc-1, MCF-7) [2]. Shh-Light2 cells are derived from NIH3T3 cells and are stably transfected with a Gli-responsive firefly luciferase reporter.
- **Treatment & Measurement:** The coculture is treated with **RUSKI-201** dihydrochloride for 48 hours. Inhibition of the Hh pathway is quantified by a decrease in Gli-induced luciferase activity [2].
- **Result:** **RUSKI-201** dihydrochloride inhibits Hh signaling in this model with IC50 values of 4.8 μM (H520), 7.8 μM (Panc-1), and 8.5 μM (MCF-7) [2].

Comparison with Other HHAT Inhibitors

Research has advanced beyond **RUSKI-201**, leading to the development of more potent and selective chemical probes [1].

Inhibitor	Reported IC50 vs. HHAT	Key Features and Improvements
RUSKI-201	0.20 μM [2]	Specific HHAT inhibitor; blocks Hh signaling from Shh-overexpressing cells with limited off-target toxicity [2] [1].

Inhibitor	Reported IC50 vs. HHAT	Key Features and Improvements
RUSKI-43	Not precisely specified (less potent than IMP-1575) [1]	An earlier HHAT inhibitor; found to have significant off-target cytotoxicity independent of HHAT inhibition [1].
IMP-1575	0.75 μ M [1]	The most potent cell-active HHAT inhibitor identified to date; characterized as a highly specific chemical probe with a determined binding mode via cryo-EM [1].

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References

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2. RUSKI-201 dihydrochloride | Hhat Inhibitor [medchemexpress.com]

To cite this document: Smolecule. [RUSKI-201 dihydrochloride IC50 value]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542076#ruski-201-dihydrochloride-ic50-value>]

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